molecular formula C3H4Br2N2S B1273002 2-Amino-5-bromothiazole hydrobromide CAS No. 61296-22-8

2-Amino-5-bromothiazole hydrobromide

Cat. No.: B1273002
CAS No.: 61296-22-8
M. Wt: 259.95 g/mol
InChI Key: NUSVDASTCPBUIP-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiazole hydrobromide (2-ABTH) is an organic compound first synthesized in the early 20th century. It is a white, crystalline solid with a molecular weight of 315.99 g/mol. Its structure consists of a thiazole ring with a bromine atom and an amino group attached to the ring. 2-ABTH is a versatile compound that has been studied for its use in a variety of applications, including organic synthesis, photochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Pharmaceutical Research

2-Amino-5-bromothiazole hydrobromide serves as a crucial intermediate in the synthesis of various pharmacologically significant compounds. It has been utilized in the one-pot formation of functionalized 5-bromo-2-aminothiazoles, which demonstrate potential as inhibitors of monoacylglycerol lipase (MAGL), a target in treating disorders like cancer, neurodegenerative diseases, and pain (Prévost et al., 2018).

Cancer Research

In the realm of cancer research, derivatives of 2-Amino-5-bromothiazole have been synthesized and evaluated for their antiproliferative and cytotoxic effects. These derivatives have shown promising results in reducing cell proliferation and inducing cytotoxic effects in human adenocarcinoma-derived cell lines, suggesting potential utility in cancer treatment (Vale et al., 2017).

Material Science and Chemistry

This compound is also used in material science and chemistry for the synthesis of various complex compounds. For example, its derivatives have been employed in the preparation of complexes with magnetic and spectroscopic applications, demonstrating its versatility beyond pharmaceutical uses (Duff et al., 1972).

Antibiotic Synthesis

This compound plays a role in synthesizing antibiotics, like in the development of the eastern fragment of the thiazole peptide GE2270 A. The synthesis involves regio- and stereoselective addition of 2-metalated 4-bromothiazoles to alpha-chiral electrophiles, showcasing its application in complex organic synthesis (Delgado et al., 2006).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum . The development of anticancer drug resistance, which leads to the failure of most chemotherapeutic anticancer treatments, is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromothiazole hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form nitro groups, which are highly reactive and can influence the reaction scheme . The compound’s interactions with enzymes and proteins can lead to changes in their activity, potentially inhibiting or activating specific biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reactive nitro groups may lead to alterations in cellular activities, potentially causing changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in biochemical pathways. The compound’s ability to form reactive nitro groups plays a crucial role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is hygroscopic and should be stored at ambient temperatures to maintain its stability . Long-term effects on cellular function can be studied through in vitro and in vivo experiments to understand the compound’s impact over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold levels to avoid any potential toxicity. Studies on animal models can provide insights into the compound’s dosage-dependent effects and its safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form reactive nitro groups can affect the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVDASTCPBUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61296-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10976782
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729558-58-1, 61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729558-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 61296-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromothiazol-2-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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